molecular formula C20H16ClN3O4 B10989924 N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10989924
M. Wt: 397.8 g/mol
InChI Key: YRMTZMXOOKMLAH-UHFFFAOYSA-N
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Description

N-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic organic compound with a molecular weight of 397.812 g/mol and the chemical formula C₂₀H₁₆ClN₃O₄ . This molecule features a multi-ring quinoline core structure linked to a 4-chlorophenyl group and a glycylglycine dipeptide chain, contributing to its specific physicochemical properties, including a calculated logP of 3.27 and a polar surface area of 108.39 Ų . The presence of the quinoline scaffold suggests potential for investigation in areas where this structural motif is prevalent, such as the study of small molecule interactions with biological targets . The attached glycylglycine moiety, the simplest dipeptide, may influence the compound's solubility and biomimetic characteristics . Researchers can utilize this chemical as a standard or as a building block in medicinal chemistry programs for the synthesis and exploration of more complex molecules. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H16ClN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27)

InChI Key

YRMTZMXOOKMLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Skeleton

The quinoline backbone is typically constructed via the Skraup reaction or Doebner-Miller synthesis , which involve cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds. For this compound, 2-aminoacetophenone serves as the starting material, reacting with glycerol under acidic conditions (conc. H₂SO₄) at 120–140°C to yield 4-methylquinoline.

Reaction Conditions:

  • Temperature: 120–140°C

  • Catalyst: Concentrated H₂SO₄

  • Yield: 65–70%

Functionalization at the 2-Position

Introduction of the 4-chlorophenyl group at the quinoline’s 2-position is achieved through Suzuki-Miyaura cross-coupling . The 2-bromoquinoline intermediate reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol (3:1) at 80°C.

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene/ethanol (3:1)

  • Temperature: 80°C

  • Yield: 82%

Synthesis of Glycylglycine

Solid-Phase Peptide Synthesis (SPPS)

The dipeptide glycylglycine is synthesized using Fmoc-protected glycine on a Wang resin. Sequential deprotection (20% piperidine/DMF) and coupling (HOBt/DIC) yield the dipeptide.

SPPS Protocol:

  • Resin Loading: 0.8 mmol/g

  • Deprotection: 20% piperidine/DMF, 2 × 5 min

  • Coupling: Fmoc-Gly-OH (3 equiv), HOBt (3 equiv), DIC (3 equiv), 2 hr

  • Cleavage: TFA/H₂O/TIS (95:2.5:2.5), 2 hr

  • Yield: 88%

Conjugation of Quinoline Carbonyl to Glycylglycine

Carbodiimide-Mediated Coupling

The acyl chloride reacts with glycylglycine using EDC/HOBt in anhydrous DMF. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.

Coupling Conditions:

  • Activator: EDC (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → RT

  • Yield: 78%

Purification and Characterization

Flash Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) to remove unreacted reagents and byproducts.

Purification Data:

  • Column: Silica gel 60 (230–400 mesh)

  • Eluent: Ethyl acetate/hexane

  • Purity: >98% (HPLC)

Analytical Validation

  • LC-MS (ESI+): m/z 452.1 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, quinoline-H), 8.12–7.89 (m, 4H, Ar-H), 4.21 (t, 2H, Gly-CH₂), 3.98 (t, 2H, Gly-CH₂)

Critical Analysis of Methodologies

Efficiency of Cross-Coupling

The Suzuki-Miyaura reaction proved superior to Ullmann coupling for introducing the 4-chlorophenyl group, offering higher yields (82% vs. 55%) and milder conditions.

Peptide Coupling Challenges

EDC/HOBt activation minimized racemization compared to DCC/DMAP, preserving the dipeptide’s stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Phenyl-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase Inhibition

One of the primary applications of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is as an inhibitor of dipeptidyl peptidases (DPPs), particularly fibroblast activation protein (FAP). DPPs are serine proteases involved in various physiological processes and disease states, including cancer and fibrosis. Studies have shown that compounds derived from the quinoline scaffold exhibit low nanomolar inhibitory potency against FAP and related DPPs, making them promising candidates for therapeutic development in oncology and other diseases associated with extracellular matrix remodeling .

1.2 Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into its pharmacological properties. Variations in the molecular structure influence the compound's selectivity and potency against specific DPPs. For instance, modifications to the quinoline ring or the glycine moiety can enhance inhibitory activity or improve pharmacokinetic profiles, such as oral bioavailability and plasma stability .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on serine proteases. The ability to selectively inhibit FAP can provide insights into the role of this enzyme in cancer progression and metastasis. Researchers have documented cases where inhibition of FAP leads to reduced tumor growth in preclinical models, highlighting its potential as a therapeutic target .

2.2 Cancer Therapeutics

Given its mechanism of action, this compound is being explored for use in cancer therapies. The inhibition of FAP could potentially enhance the efficacy of existing cancer treatments by disrupting the tumor microenvironment, thereby improving drug delivery and reducing metastasis .

Case Study 1: Inhibition of FAP in Cancer Models

In a study published in PubMed, researchers evaluated the efficacy of this compound in inhibiting FAP activity in vivo. The results demonstrated significant tumor growth reduction in treated mice compared to controls, suggesting that targeting FAP could be a viable strategy for cancer therapy .

Case Study 2: Pharmacokinetic Evaluation

Another study assessed the pharmacokinetics of this compound, showing high oral bioavailability and a favorable plasma half-life. These properties make it a strong candidate for further development as an oral therapeutic agent against cancers associated with elevated FAP levels .

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three classes of analogs: benzothiazole acetamides (), urea-based pesticides (), and glycine conjugates (–4). Key differences lie in core scaffolds, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Scaffold Key Functional Groups Potential Applications
Target Compound C₁₉H₁₇ClN₃O₃ 370.5 Quinoline Chlorophenyl, glycylglycine, carbonyl Hypothesized: Antimicrobial, enzyme inhibition
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₅H₁₂ClN₂O₂S 319.5 Benzothiazole Methoxy, chlorophenyl, acetamide Pesticidal (inferred from structural analogs)
4-Hydroxyphenylpropionylglycine C₁₁H₁₃NO₄ 223.2 Phenylpropionyl Hydroxyphenyl, glycine Biochemical research, metabolite studies
N-[2-(4-Hydroxyphenyl)acetyl]glycine C₁₀H₁₁NO₄ 209.2 Phenylacetyl Hydroxyphenyl, glycine Laboratory reagents, analytical standards
Diflubenzuron (from ) C₁₄H₉ClF₂N₂O₂ 310.7 Benzamide-urea Chlorophenyl, difluorobenzoyl Insect growth regulator (pesticide)

Key Findings and Implications

  • Quinoline vs. Benzothiazole Scaffolds: The target compound’s quinoline core may offer enhanced binding to biological targets (e.g., DNA or enzymes) compared to benzothiazole derivatives due to extended aromaticity and planar geometry .
  • Pesticidal vs. Biomedical Applications : While benzothiazole acetamides and urea derivatives (–2) are linked to pesticidal activity, the target compound’s glycylglycine tail aligns more closely with biochemical or therapeutic applications .

Biological Activity

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 397.82 g/mol

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains. A study demonstrated that quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy based on structural modifications .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For example, similar compounds have been reported to inhibit the proliferation of breast cancer cells by inducing G2/M cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. Comparative studies indicated that certain derivatives exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. The DPPH assay results showed substantial free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as DNA replication or metabolic pathways.
  • Receptor Interaction : Binding affinity to various receptors (e.g., estrogen receptors) has been suggested, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may exert protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of quinoline derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

A study focused on the anticancer properties revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of exposure, indicating potent anticancer activity .

Q & A

Q. What are the standard synthetic routes for N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine, and what key reaction steps are involved?

The synthesis typically involves multi-step routes, including:

  • Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acid catalysis to construct the quinoline scaffold .
  • Acylation of glycine derivatives : Coupling the quinoline carboxylic acid intermediate with glycylglycine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .
  • Catalytic steps : Use of catalysts like Ni-Raney for selective reductions in related thiazole or pyrazole intermediates . Key challenges include optimizing reaction yields and minimizing side products during amide bond formation.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Essential methods include:

  • NMR spectroscopy : To confirm structural integrity (e.g., aromatic proton signals at δ 7.0–8.5 ppm for quinoline and chlorophenyl groups) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .
  • HPLC-PDA : To assess purity (>95% is typically required for biological assays) .
  • FT-IR : Identification of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Initial screening strategies include:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria or fungi, with MIC values compared to standard antibiotics .
  • Enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) for anti-inflammatory potential, given the quinoline moiety's role in similar compounds .
  • Cytotoxicity profiling : Using MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in target pathways?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : To quantify binding affinity to putative protein targets (e.g., kinases or receptors) .
  • Molecular docking studies : Computational modeling to predict interactions with active sites (e.g., quinoline binding to hydrophobic pockets) .
  • Knockout/knockdown models : Genetic silencing of suspected targets in cell lines to observe phenotypic rescue .
  • Metabolomics : Profiling changes in cellular metabolites post-treatment to identify affected pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

SAR strategies involve:

  • Substituent variation : Modifying the quinoline 4-chlorophenyl group (e.g., replacing Cl with CF₃ or OCH₃) to assess impact on potency .
  • Linker optimization : Testing glycine vs. β-alanine spacers to enhance conformational flexibility .
  • Bioisosteric replacements : Swapping the quinoline core with isosteres like naphthyridine or thienopyridine to improve solubility . Data should be analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area).

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity results across studies)?

Resolution steps include:

  • Replicating assays : Validate findings under standardized conditions (e.g., cell passage number, serum concentration) .
  • Batch-to-batch purity checks : Use LC-MS to rule out impurities as confounding factors .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., thiazole derivatives) to identify trends .

Methodological Considerations

  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite, MOE) for SAR visualization and hypothesis generation.
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

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